8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the quinoline ring. The inclusion of these functional groups enhances its biological activity, making it a potent agent in various applications .
Mechanism of Action
Target of Action
It’s structurally related to the fluoroquinolone family of antibacterials , which primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This inhibition prevents the supercoiling of bacterial DNA, disrupting DNA replication and transcription, and ultimately leading to bacterial cell death .
Biochemical Pathways
Based on its structural similarity to fluoroquinolones, it may affect the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to fluoroquinolones, it likely leads to the death of bacterial cells by disrupting dna replication and transcription .
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally affect the stability and efficacy of chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that quinolones, the family of compounds to which it belongs, interact with various enzymes and proteins . These interactions often involve the inhibition of bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication .
Cellular Effects
Quinolones are known to have a high level of antibacterial activity due to their ability to penetrate cell membranes and inhibit bacterial DNA-gyrase . This results in the disruption of DNA replication and ultimately leads to cell death .
Molecular Mechanism
Quinolones are known to exert their effects by inhibiting bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition disrupts this process, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with methylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a lead compound in the development of new antibacterial agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Ciprofloxacin: Known for its high potency and broad-spectrum activity.
Ofloxacin: Exhibits similar antibacterial properties but with different pharmacokinetic profiles.
Uniqueness: 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorine atom at the 8th position enhances its ability to penetrate bacterial cells and increases its stability .
Properties
IUPAC Name |
8-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-13-5-7(11(15)16)10(14)6-3-2-4-8(12)9(6)13/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMQKQOTFGVUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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